![molecular formula C10H14N2O B1585955 (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol CAS No. 690632-01-0](/img/structure/B1585955.png)
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
Overview
Description
“(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 690632-01-0. It has a molecular weight of 178.23 and its IUPAC name is [6-(1-pyrrolidinyl)-3-pyridinyl]methanol . It is a solid substance with a melting point of 61°C .
Molecular Structure Analysis
The molecular structure of “(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol” is represented by the InChI code: 1S/C10H14N2O/c13-8-9-3-4-10 (11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol” is a solid substance with a melting point of 61°C . It should be stored at a temperature of 4°C and protected from light .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure, containing both pyridine and pyrrolidine moieties, makes it a valuable intermediate for constructing complex molecules. It can be used to synthesize various boronic acids, which are crucial in Suzuki coupling reactions—a widely used method to form carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .
Medicinal Chemistry
In medicinal chemistry, “(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol” is utilized for the creation of bioactive molecules. Its derivatives have shown notable bioactivity, leading to extensive research and reporting of numerous associated crystal structures. This suggests its potential in the development of new therapeutic agents .
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBADLNZUDDIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383400 | |
Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol | |
CAS RN |
690632-01-0 | |
Record name | 6-(1-Pyrrolidinyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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